2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one
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Overview
Description
2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 1-chloro-4-phenylbutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-chloro-4-phenylbutylidene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 1-chloro-4-phenylbutylidene. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloro-4-phenylbutylidene)cyclohexan-1-one: Similar structure but with a cyclohexanone ring.
2-(1-Bromo-4-phenylbutylidene)cyclopentan-1-one: Similar structure but with a bromo group instead of a chloro group.
2-(1-Chloro-4-phenylbutylidene)cyclopentan-2-one: Similar structure but with the substitution at a different position on the cyclopentanone ring.
Uniqueness
The presence of the chloro group and the phenylbutylidene moiety provides opportunities for diverse chemical transformations and interactions .
Properties
CAS No. |
868701-01-3 |
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Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
2-(1-chloro-4-phenylbutylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H17ClO/c16-14(13-9-5-11-15(13)17)10-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
CORZNXUMLZNDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CCCC2=CC=CC=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
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